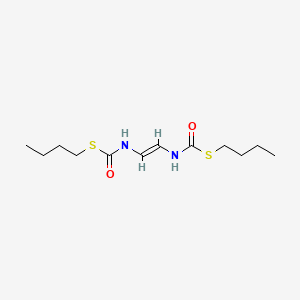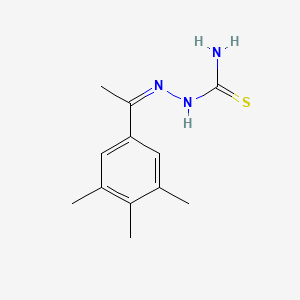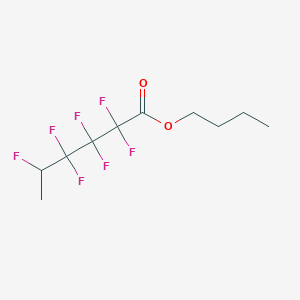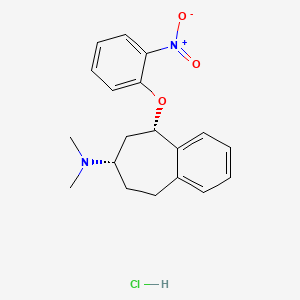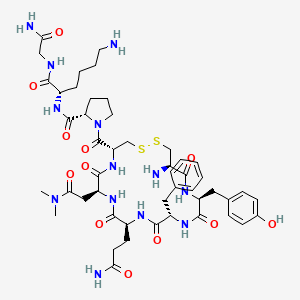
Vasopressin, (5-(N(4),N(4)-dimethyl-asn)-8-lys)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of vasopressin involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The process typically begins with the attachment of the C-terminal amino acid to a solid resin support. Subsequent amino acids are added one by one, using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of vasopressin involves large-scale SPPS, followed by purification and formulation into pharmaceutical preparations. The process is optimized for high yield and purity, ensuring that the final product meets stringent regulatory standards .
化学反応の分析
Types of Reactions
Vasopressin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, bioavailability, and therapeutic efficacy .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine residues in vasopressin.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce disulfide bonds in the peptide.
Substitution: Amino acid substitutions can be introduced during SPPS to create analogues with improved properties.
Major Products Formed
The major products formed from these reactions include various vasopressin analogues, such as desmopressin and terlipressin, which have distinct pharmacological profiles and therapeutic applications .
科学的研究の応用
Vasopressin has a wide range of scientific research applications across various fields:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Investigated for its role in water and sodium homeostasis, stress response, and social behavior.
Medicine: Utilized in the treatment of conditions such as diabetes insipidus, vasodilatory shock, and bleeding esophageal varices.
Industry: Employed in the development of peptide-based therapeutics and diagnostic tools
作用機序
Vasopressin exerts its effects by binding to specific receptors, including V1, V2, and V3 receptors:
V1 receptors: Located in vascular smooth muscle, leading to vasoconstriction and increased blood pressure.
V2 receptors: Found in the renal collecting ducts, promoting water reabsorption and antidiuretic effects.
V3 receptors: Present in the pituitary gland, stimulating the release of adrenocorticotropic hormone (ACTH) and increasing cortisol secretion
類似化合物との比較
Similar Compounds
Desmopressin: A synthetic analogue of vasopressin with enhanced antidiuretic effects and reduced vasoconstrictive properties.
Terlipressin: A long-acting analogue used in the treatment of variceal bleeding and septic shock.
Lypressin: A natural peptide found in animals, used in the treatment of diabetes insipidus
Uniqueness
Vasopressin’s unique combination of vasoconstrictive and antidiuretic properties makes it a versatile hormone with diverse therapeutic applications. Its ability to modulate multiple physiological processes through different receptor subtypes distinguishes it from other similar compounds .
特性
CAS番号 |
72449-67-3 |
|---|---|
分子式 |
C48H69N13O12S2 |
分子量 |
1084.3 g/mol |
IUPAC名 |
(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-10-(3-amino-3-oxopropyl)-13-benzyl-7-[2-(dimethylamino)-2-oxoethyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C48H69N13O12S2/c1-60(2)40(65)23-35-46(71)59-36(48(73)61-20-8-12-37(61)47(72)55-31(11-6-7-19-49)42(67)53-24-39(52)64)26-75-74-25-30(50)41(66)56-33(22-28-13-15-29(62)16-14-28)45(70)57-34(21-27-9-4-3-5-10-27)44(69)54-32(43(68)58-35)17-18-38(51)63/h3-5,9-10,13-16,30-37,62H,6-8,11-12,17-26,49-50H2,1-2H3,(H2,51,63)(H2,52,64)(H,53,67)(H,54,69)(H,55,72)(H,56,66)(H,57,70)(H,58,68)(H,59,71)/t30-,31-,32-,33-,34-,35-,36-,37-/m0/s1 |
InChIキー |
RDVRWKMDXFMMDJ-MDKUUQCZSA-N |
異性体SMILES |
CN(C)C(=O)C[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCC(=O)N)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N |
正規SMILES |
CN(C)C(=O)CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCC(=O)N)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)N)C(=O)N4CCCC4C(=O)NC(CCCCN)C(=O)NCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


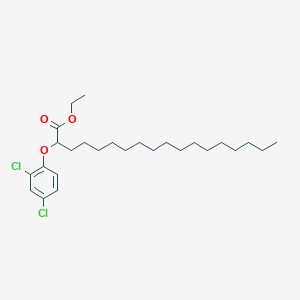
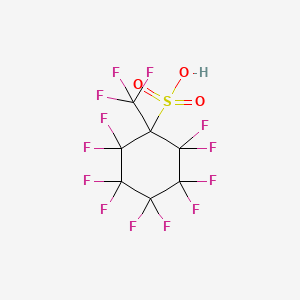
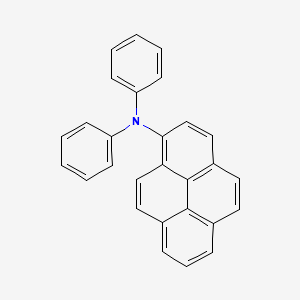

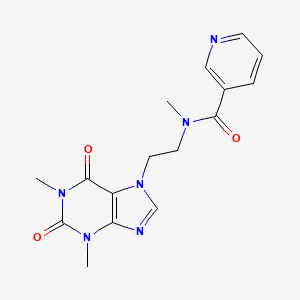
![7,7,9,9-Tetramethyl-3-methylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B14461935.png)
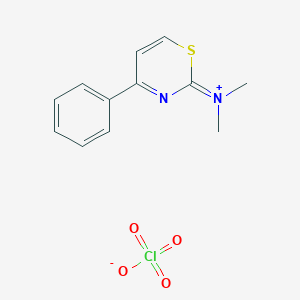
![[(Dimethylstannanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14461949.png)

![{2,6-Bis[2-(anthracen-9-yl)ethenyl]-4H-pyran-4-ylidene}propanedinitrile](/img/structure/B14461955.png)
